molecular formula C18H13N3O2 B12482507 2-[(quinolin-6-ylamino)methyl]-1H-isoindole-1,3(2H)-dione

2-[(quinolin-6-ylamino)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12482507
M. Wt: 303.3 g/mol
InChI Key: FSTZBJQUIMLWHC-UHFFFAOYSA-N
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Description

2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione is a heterocyclic compound that features both isoindoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized with a quinoline moiety . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. It modulates the activity of these receptors, which can lead to therapeutic effects in conditions like Parkinson’s disease and schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione is unique due to its dual functionality, combining both isoindoline and quinoline moieties. This dual functionality enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

2-[(quinolin-6-ylamino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H13N3O2/c22-17-14-5-1-2-6-15(14)18(23)21(17)11-20-13-7-8-16-12(10-13)4-3-9-19-16/h1-10,20H,11H2

InChI Key

FSTZBJQUIMLWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

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